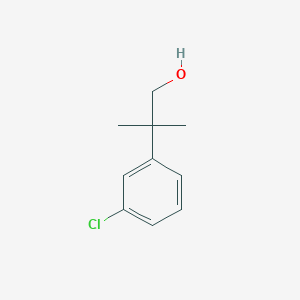
2-(3-Chlorophenyl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H13ClO It is a secondary alcohol with a chlorophenyl group attached to the carbon atom adjacent to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-chlorobenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous ether as the solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: 2-(3-Chlorophenyl)-2-methylpropan-1-one.
Reduction: 2-(3-Chlorophenyl)-2-methylpropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving secondary alcohols.
Medicine: It is investigated for its potential pharmacological properties, including its use as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. In biological systems, the compound may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the chlorophenyl group can influence the compound’s reactivity and binding affinity to various proteins and receptors, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar chlorophenyl group but different functional groups.
2-(3-Chlorophenyl)-2-methylpropan-1-one: The oxidized form of 2-(3-Chlorophenyl)-2-methylpropan-1-ol.
2-(3-Chlorophenyl)-2-methylpropane: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific combination of a secondary alcohol and a chlorophenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various synthetic and research applications.
Properties
CAS No. |
93748-31-3 |
|---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H13ClO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3 |
InChI Key |
MAPZIQZDTJLXRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


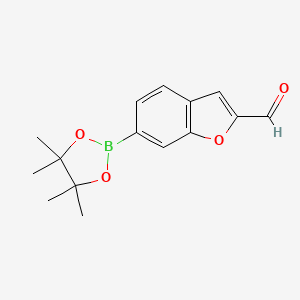
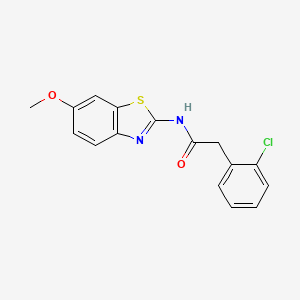
![6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13575245.png)
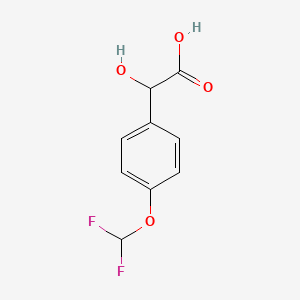
![Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13575263.png)


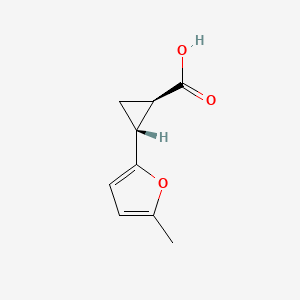
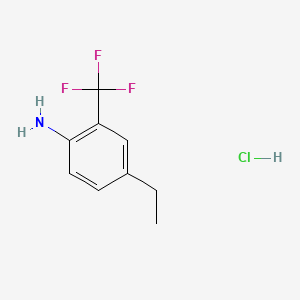
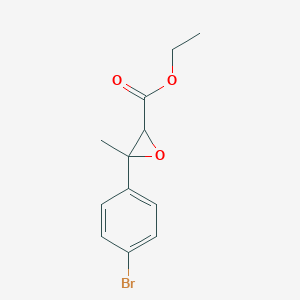

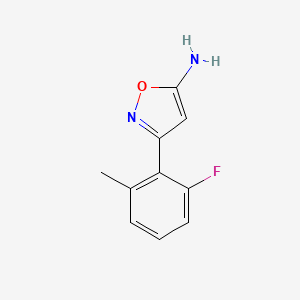
![tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate](/img/structure/B13575322.png)
![8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B13575333.png)
